Quantified Synthetic Efficiency: A Quantitative One-Step Protocol
A quantitative one-step synthesis protocol under adapted Vilsmeier conditions is reported for 3-bromo-N-methyl-5-nitropyridin-2-amine, representing a significant advancement over multi-step or lower-yielding syntheses for related compounds [1]. This contrasts with a reported 52% yield for the synthesis of the non-brominated analog 3-methyl-5-nitropyridine via an alternative three-component ring transformation [2].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative |
| Comparator Or Baseline | 3-methyl-5-nitropyridine (non-brominated analog): 52% |
| Quantified Difference | Approximate 48 percentage-point yield advantage |
| Conditions | Adapted Vilsmeier conditions for target compound; Three-component ring transformation for comparator. |
Why This Matters
The high-yield, one-step protocol directly reduces material costs and labor time, offering a clear procurement advantage for sourcing large or multiple batches for scale-up or library synthesis.
- [1] Smellie, I.A., Chalmers, B.A. One-step synthesis of 3-bromo-N-methyl-5-nitropyridin-2-amine in quantitative yield. OUCI. 2022. View Source
- [2] ACS Publications. An Alternative Synthetic Approach to 3-Alkylated/Arylated 5-Nitropyridines. J. Org. Chem. 2016; 81(3): 1107-1116. View Source
